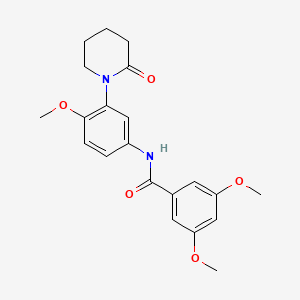
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as Compound 89, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamides and has been studied for its potential in treating various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and topoisomerases, which play important roles in cancer and neurodegenerative disorders. It also affects the expression of certain genes, leading to changes in cell behavior and function.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation, leading to their destruction. In neurons, it promotes survival and prevents cell death, protecting against neurodegeneration. It also affects the expression of various genes and proteins, leading to changes in cell behavior and function.
実験室実験の利点と制限
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has several advantages for lab experiments. It is relatively easy to synthesize and obtain in high yield and purity. It also has a well-defined chemical structure, making it easy to study its properties and effects. However, there are some limitations to its use. It can be toxic at high concentrations, and its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and tissues.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89. One area of focus is its potential in treating cancer, particularly in combination with other drugs or therapies. Another area of interest is its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
The synthesis of 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 involves a series of chemical reactions, including the condensation of 3,5-dimethoxyaniline and 4-methoxy-3-(2-oxopiperidin-1-yl)benzaldehyde, followed by the reduction of the resulting imine and the subsequent amidation reaction. The final product is obtained in high yield and purity, making it suitable for further research and development.
科学的研究の応用
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results in treating cancer and neurodegenerative disorders. Studies have shown that 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been shown to have neuroprotective effects, preventing the death of neurons and promoting their survival.
特性
IUPAC Name |
3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-19(28-3)18(12-15)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIGEXHSYOBHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


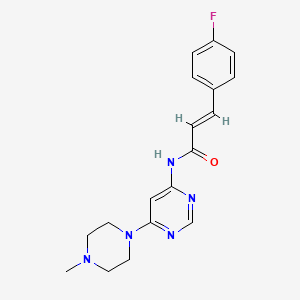
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
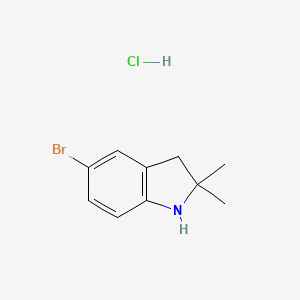
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2792708.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792709.png)
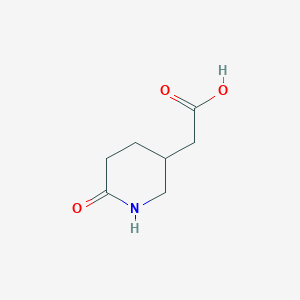

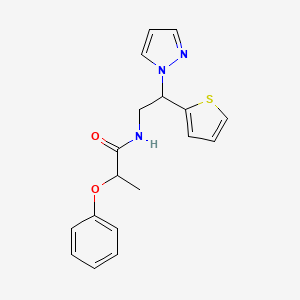
![1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea](/img/structure/B2792717.png)
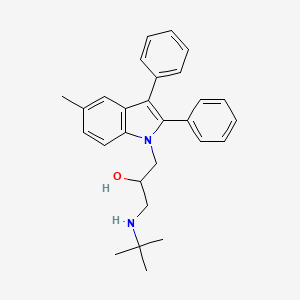
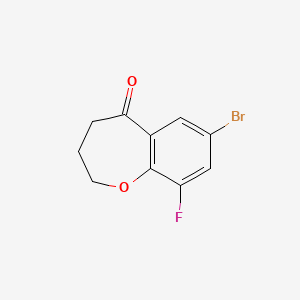
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2792720.png)